molecular formula C17H22N2O2S B4926716 (3S*,4S*)-1-(1-benzothien-2-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol

(3S*,4S*)-1-(1-benzothien-2-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol

Cat. No. B4926716
M. Wt: 318.4 g/mol
InChI Key: QGKZTFJXAADOIP-HOTGVXAUSA-N
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Description

(3S*,4S*)-1-(1-benzothien-2-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol, commonly known as BZP, is a psychoactive compound that acts as a stimulant. It was first synthesized in the 1970s and has been used recreationally since the early 2000s. Despite its popularity, BZP has been classified as a controlled substance in many countries due to its potential for abuse and adverse effects.

Mechanism of Action

BZP acts as a stimulant by binding to and activating the trace amine-associated receptor 1 (TAAR1) in the brain. This leads to the release of dopamine, norepinephrine, and serotonin, which produce feelings of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects
BZP has been shown to have a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, and can cause sweating, tremors, and muscle spasms. It also suppresses appetite and can lead to weight loss.

Advantages and Limitations for Lab Experiments

BZP has several advantages as a research tool. It is relatively easy to synthesize and is readily available. It also produces a consistent and predictable response in animal models, making it useful for studying the effects of stimulants on behavior and cognition.
However, BZP also has several limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. It also has a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small. This can make it challenging to study the effects of BZP on humans.

Future Directions

There are several areas of future research that could be explored with BZP. One area is the development of new drugs that target the TAAR1 receptor. This could lead to the development of more effective treatments for conditions such as depression and addiction.
Another area of research is the study of the long-term effects of BZP on the brain and body. This could help to better understand the risks associated with recreational use of the drug.
Conclusion
BZP is a psychoactive compound that acts as a stimulant by binding to the TAAR1 receptor in the brain. It has been used in scientific research to study the effects of stimulants on behavior and cognition. Although it has several advantages as a research tool, it also has several limitations. Future research could explore the development of new drugs that target the TAAR1 receptor and the long-term effects of BZP on the brain and body.

Synthesis Methods

BZP can be synthesized using various methods, including the reduction of benzyl chloride with sodium borohydride and the reaction of 2-aminothiophenol with 4-morpholinobutyraldehyde. However, the most commonly used method involves the reaction of benzothiophene with pyrrolidine and morpholine in the presence of a Lewis acid catalyst.

Scientific Research Applications

BZP has been used in scientific research to study its effects on the central nervous system. It has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a role in mood, motivation, and reward. BZP has also been used to study the effects of stimulants on cognitive function and memory.

properties

IUPAC Name

(3S,4S)-1-(1-benzothiophen-2-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c20-16-12-18(11-15(16)19-5-7-21-8-6-19)10-14-9-13-3-1-2-4-17(13)22-14/h1-4,9,15-16,20H,5-8,10-12H2/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKZTFJXAADOIP-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CN(CC2O)CC3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-1-(1-benzothiophen-2-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol

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